molecular formula C48H99NO24 B1192115 Amino-PEG24-alcohol

Amino-PEG24-alcohol

Cat. No.: B1192115
M. Wt: 1074.3
InChI Key: OHVQIDUZLZJDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG24-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

  • Mass Spectrometry Studies : Amino alcohols, including derivatives like Amino-PEG24-alcohol, are studied using mass spectrometry techniques like turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This approach aims to determine the accurate mass of their protonated molecule ions, with Polyethylene glycol (PEG) being used as the internal reference (Geng, Guo, Zhao, & Ma, 2010).

  • Biomedical Applications and Protein Resistance : this compound plays a role in biomedical applications, particularly in enhancing protein resistance and preserving protein function. For instance, PEG-based bifunctional platforms with antifouling properties for plasma proteins and high sensitivity for biomolecules have been designed using long PEG chains like PEG24 for functional biomolecule installation (Du, Jin, & Jiang, 2018).

  • Bioconjugation Chemistry : Heterobifunctional PEG derivatives, including Amino-PEG-alcohol, are synthesized for bioconjugation applications. These derivatives provide a platform for versatile bioconjugation chemistry, allowing for both activated ester chemistry and “click” chemistry (Cardoen, Burke, Sill, & Mirosevich, 2012).

  • PEGylated Dendrimers in Drug Delivery and Imaging : PEGylated dendrimers with core functionalities, including amino-PEG-alcohol, are synthesized for applications in drug delivery and in vivo imaging. These dendrimers carry functional groups for therapeutic and diagnostic applications (Guillaudeu, Fox, Haidar, Dy, Szoka, & Fréchet, 2008).

  • Polymer Conjugates for Pharmaceuticals : this compound is involved in the creation of polymer conjugates, particularly in PEGylation, to enhance the pharmacological performance of proteins and other macromolecules (Roberts, Bentley, & Harris, 2002).

  • Catalysis in Organic Chemistry : this compound is used in catalytic processes, such as the palladium-catalyzed synthesis of quinolines, demonstrating its utility in facilitating chemical reactions (Cho & Ren, 2007).

  • PEGylation in Cancer Treatment : this compound derivatives are explored in cancer treatment strategies, particularly in the development of PEGylated drug conjugates for effective drug delivery (Greenwald, Choe, McGuire, & Conover, 2003).

Properties

Molecular Formula

C48H99NO24

Molecular Weight

1074.3

IUPAC Name

71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontan-1-ol

InChI

InChI=1S/C48H99NO24/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h50H,1-49H2

InChI Key

OHVQIDUZLZJDPE-UHFFFAOYSA-N

SMILES

OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG24-alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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